molecular formula C9H13NO3 B570881 Bicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 1365987-23-0

Bicyclo[2.2.1]heptane-2,3-dicarboxamide

Cat. No. B570881
CAS RN: 1365987-23-0
M. Wt: 183.207
InChI Key: PJARUKXCFRFPOP-JRTVQGFMSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-dicarboxamide is a derivative of Norbornane (also known as bicyclo [2.2.1]heptane), which is an organic compound and a saturated hydrocarbon with chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The synthesis of a bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels–Alder reaction . This method allows for the creation of a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton with two oxy-functions at the bridgehead carbons in acceptable yields .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane-2,3-dicarboxamide is derived from the structure of Norbornane . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.2.1]heptane-2,3-dicarboxamide include a density of 1.4±0.1 g/cm3, boiling point of 407.7±28.0 °C at 760 mmHg, vapour pressure of 0.0±2.0 mmHg at 25°C, enthalpy of vaporization of 72.4±6.0 kJ/mol, flash point of 214.5±20.5 °C, and an index of refraction of 1.570 .

Scientific Research Applications

  • Solubility and Thermal Properties of Polyimides : Bicyclo[2.2.1]heptane derivatives are used to create soluble polyimides. These polyimides exhibit high solubility in certain solvents and form transparent, tough, and flexible films with good thermal properties (Yamada et al., 1993).

  • Synthesis of Alicyclic Polyimides : The synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives has been researched. These compounds have applications in creating polyimide films that are soluble in organic polar solvents (Matsumoto, 2001).

  • Properties of Polyimides from BHDA : Bicyclo[2.2.1]heptane derivatives are used to synthesize polyimides with high thermal decomposition temperatures and low glass transition temperatures, making them easier to process (Qing Feng-ling, 2007).

  • Application in Nucleating Agents : These compounds have been used as nucleating agents for polypropylene, improving its clarity and increasing its peak crystallization temperature, thus finding widespread use in various areas (Yang Ying-jie, 2012).

  • Enantioselective Synthesis : The enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid has been developed, providing chiral building blocks for natural products (Ohtani et al., 1991).

  • Antimicrobial Activity : N-Substituted aminomethoxybicyclo[2.2.1]heptanols derived from bicyclo[2.2.1]heptane have shown high bactericidal and fungicidal activity in lubricating oils (Alimardanov et al., 2018).

  • Potassium Channel Openers : N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, including compounds like ML213, have been characterized as novel KCNQ2 and KCNQ4 potassium channel openers, potentially useful in regulating neuronal activity (Yu et al., 2011).

properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRISHQZINOBKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286542
Record name bicyclo[2.2.1]heptane-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6343-10-8
Record name MLS002667055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[2.2.1]heptane-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the rigid structure of bicyclo[2.2.1]heptane-2,3-dicarboxamide influence its proton affinity compared to more flexible alicyclic diamides?

A1: The research by [] demonstrates that the rigid bicyclo[2.2.1]heptane scaffold significantly impacts the proton affinity (PA) of bicyclo[2.2.1]heptane-2,3-dicarboxamide. Unlike more flexible alicyclic diamides, the bicyclic structure restricts conformational changes, forcing the two amide groups into a relatively fixed spatial orientation. This pre-organization facilitates the formation of an intramolecular proton bridge between the amide groups upon protonation.

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